1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID
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Overview
Description
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a complex organic compound featuring a pyridazine ring fused with a piperidine ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor such as 2-methylbenzaldehyde, the pyridazine ring can be formed through a series of condensation reactions with hydrazine derivatives.
Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving appropriate amine precursors.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under various solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid: Similar structure but with different substitution patterns, leading to different physicochemical properties and biological activities.
3-Piperidinecarboxylic acid derivatives: Various derivatives with different substituents on the piperidine ring, affecting their reactivity and applications.
Properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-2-3-7-14(12)15-8-9-16(19-18-15)20-10-4-6-13(11-20)17(21)22/h2-3,5,7-9,13H,4,6,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFYUASLISYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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